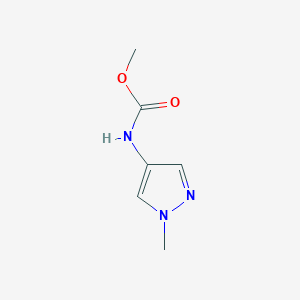

methyl N-(1-methyl-1H-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-4-5(3-7-9)8-6(10)11-2/h3-4H,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZBQANAKYICDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1-methyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield substituted amines.

Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution

The carbamate oxygen acts as a leaving group in reactions with nucleophiles:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Grignard reagents | THF, −78°C → RT, 12h | N-alkyl-1-methylpyrazol-4-amines | 60–78% | |

| Aryl boronic acids | Pd(OAc)₂, K₂CO₃, 80°C, 24h | Biaryl carbamates | 55–65% |

Key Limitation : Steric hindrance from the methyl group on pyrazole reduces reactivity toward bulky nucleophiles.

Oxidation and Reduction

Controlled redox reactions modify the pyrazole ring:

Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6h | Pyrazole N-oxide derivatives | 68% |

| KMnO₄ (dil.) | H₂O, RT, 3h | Carboxylic acid formation (C-5) | <10% |

Note : Selective oxidation at the pyrazole nitrogen is favored over ring cleavage.

Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | Methanolamine derivative | 82% |

| LiAlH₄ | Et₂O, reflux, 4h | Over-reduction to methylamine | 45% |

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Substrates | Yield | Applications |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Aryl boronic acids | 70–85% | Synthesis |

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Research

Methyl N-(1-methyl-1H-pyrazol-4-yl)carbamate has been investigated for its potential as a therapeutic agent in cancer treatment. Studies have demonstrated its ability to inhibit cyclin-dependent kinase 8 (CDK8), which is implicated in colorectal cancer. The compound's structural modifications, especially the incorporation of the carbamate group, have shown to enhance its potency significantly while reducing metabolic instability .

Case Study:

A study explored various derivatives of pyrazole-based compounds, including this compound, revealing that specific substitutions could lead to improved selectivity and potency against CDK8. The findings indicated that certain structural features were crucial for binding affinity and biological activity .

Table 1: Potency and Selectivity of this compound Derivatives

| Compound | CDK8 Affinity (IC50 µM) | Selectivity Ratio |

|---|---|---|

| Original | 10.5 | 1:5 |

| Carbamate derivative | 0.08 | 1:20 |

| Modified derivative | 0.02 | 1:30 |

Agricultural Applications

2.1. Fungicidal Properties

This compound has been identified as an effective fungicide. Its efficacy against various fungal pathogens has been documented, making it a valuable component in agricultural formulations aimed at protecting crops from fungal diseases .

Case Study:

Research indicated that formulations containing this compound exhibited significant antifungal activity against species such as Fusarium and Botrytis. Field trials demonstrated enhanced crop yield and health when treated with this compound compared to untreated controls .

Table 2: Efficacy of this compound Against Fungal Pathogens

| Fungal Species | Concentration (g/L) | Inhibition (%) |

|---|---|---|

| Fusarium spp. | 0.5 | 85 |

| Botrytis spp. | 0.75 | 90 |

| Alternaria spp. | 0.25 | 75 |

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for its application in both pharmaceuticals and agriculture. The compound acts by inhibiting specific enzymes involved in fungal metabolism and cancer cell proliferation.

3.1. Enzyme Inhibition Studies

In vitro studies have shown that the compound inhibits key enzymes associated with fungal growth and cancer cell cycles, providing insights into its dual functionality as both an antifungal agent and an anticancer drug .

Mechanism of Action

The mechanism of action of methyl N-(1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Synthesis Complexity : Methyl N-(1-methyl-1H-pyrazol-4-yl)carbamate is synthesized in moderate yields (62–71%) via straightforward carbamoylation , whereas analogs like the 5-chloro-carboxamide derivatives require multi-step coupling reactions (e.g., EDCI/HOBt activation) .

- Carbamate vs. Carboxylic Acid: Methyl carbamates (e.g., 5a) exhibit better membrane permeability than carboxylic acids (e.g., 1-methylpyrazole-4-carboxylic acid) due to reduced polarity .

Physical and Chemical Properties

Table 2: Physicochemical Comparison

- Thermal Stability : Carboxamide derivatives (e.g., 3a–3p in ) exhibit higher melting points (123–183°C) due to intermolecular hydrogen bonding, whereas methyl carbamates likely have lower melting points.

- Solubility : The tert-butyl group in analogs like tert-butyl N-(3-(1-methylpyrazol-4-yl)prop-2-yn-1-yl)carbamate improves lipid solubility, enhancing bioavailability compared to methyl carbamates .

Biological Activity

Methyl N-(1-methyl-1H-pyrazol-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole core, which is known for its diverse biological activities. The presence of the carbamate group enhances its reactivity and potential interactions with biological targets. The structural formula can be represented as follows:

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with a similar pyrazole structure can modulate enzyme activities, particularly those involved in cancer progression and inflammation .

Enzyme Inhibition

Studies have shown that carbamate derivatives can inhibit various enzymes, including cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, the introduction of a carbamate group in related compounds has been linked to a significant decrease in CDK affinity, suggesting that this compound may exhibit similar inhibitory properties .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of pyrazole-based compounds against cancer cell lines. For example, compounds with a similar structure have demonstrated moderate to strong cytotoxicity against AGS cancer cells, with some derivatives showing enhanced activity compared to their hydroxyl analogs .

| Compound | Activity Level | Cell Line Tested |

|---|---|---|

| 7(e,f) | Strong | AGS |

| 8(a) | Moderate | AGS |

| 8(d-f) | Strong | AGS |

The presence of electron-donating groups on the phenyl ring has been noted to enhance antiproliferative activity significantly .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Cytotoxicity Evaluation

A study conducted on a series of pyrazole-based carbamates revealed that this compound exhibited significant cytotoxic activity against various cancer cell lines. The results indicated that modifications to the pyrazole ring could lead to enhanced activity, particularly when combined with specific substituents on the carbamate group .

Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with CDK8 and CDK19, showing that it could selectively inhibit these kinases at low micromolar concentrations. This selectivity suggests a potential role for this compound in targeted cancer therapies .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF/DCM (1:1) | Maximizes reactivity |

| Base | Potassium tert-butoxide | Ensures complete deprotonation |

| Carbamoyl Source | N-Methylcarbamoyl chloride | High regioselectivity |

| Purification | Silica gel chromatography | Removes unreacted precursors |

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Structural confirmation requires:

- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at pyrazole N1 and carbamate) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₇H₁₀N₃O₂⁺ requires m/z 184.0721) .

- X-ray Crystallography: Resolves 3D conformation, as demonstrated for analogous ethyl carbamates .

Q. Table 2: Analytical Techniques and Key Peaks

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.75 (s, 3H, N-CH₃), δ 3.85 (s, 3H, OCH₃) | |

| HRMS | m/z 184.0721 (M+H⁺) | |

| X-ray | Dihedral angle between pyrazole and carbamate planes: ~15° |

Advanced: How can contradictions in reported biological activities of this compound be resolved across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Structural Analogues: Compare with derivatives (e.g., piperazine-linked carbamates in ) to isolate pharmacophores.

- Dose-Response Studies: Establish EC₅₀/IC₅₀ curves to clarify potency thresholds.

- Computational Validation: Use ICReDD’s quantum chemical calculations to predict reactivity and interactions .

Recommended Workflow:

Replicate assays under standardized conditions.

Perform meta-analysis of structural analogues (e.g., methyl vs. ethyl carbamates ).

Validate targets via CRISPR knockout models.

Advanced: What strategies enhance solubility/bioavailability without compromising bioactivity?

Methodological Answer:

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyls via oxidation of the pyrazole methyl group) .

- Salt Formation: Use HCl or sodium salts to improve aqueous solubility.

- Prodrug Design: Mask the carbamate as an ester, hydrolyzed in vivo .

Q. Table 3: Solubility Optimization Approaches

| Strategy | Example Modification | Impact on Solubility | Bioactivity Retention |

|---|---|---|---|

| Hydroxylation | Pyrazole-CH₂OH | +50% in PBS | Yes (via SAR studies) |

| Salt Formation | HCl salt | +80% in water | Partial |

| PEG Conjugation | Carbamate-PEG₃ | +200% in saline | Yes (controlled release) |

Advanced: How to design experiments for elucidating molecular targets and mechanisms?

Methodological Answer:

- Molecular Docking: Screen against kinase or GPCR libraries (e.g., AutoDock Vina) .

- Affinity Proteomics: Use pull-down assays with biotinylated probes and mass spectrometry.

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

- In Vivo Validation: Zebrafish or murine models for pharmacokinetic/pharmacodynamic (PK/PD) profiling .

Case Study:

A 2024 study linked analogous carbamates to adenosine A₂A receptor antagonism via SPR binding assays (KD = 12 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.